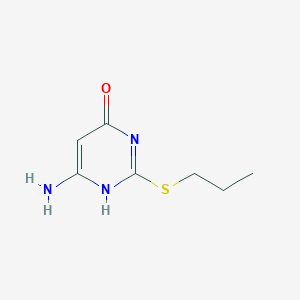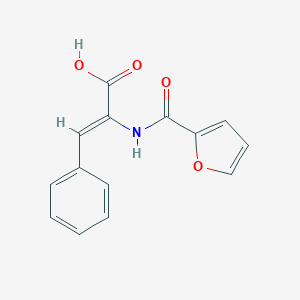![molecular formula C20H14N4S2 B326842 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B326842.png)
2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that features a triazole ring, a thiophene ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the thiophene and benzonitrile groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitrile group would yield amines.
Scientific Research Applications
2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to bind to metal ions, which could play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-({[4-phenyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile: Similar structure but with a furan ring instead of a thiophene ring.
2-({[4-phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C20H14N4S2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C20H14N4S2/c21-13-15-7-4-5-8-16(15)14-26-20-23-22-19(18-11-6-12-25-18)24(20)17-9-2-1-3-10-17/h1-12H,14H2 |
InChI Key |
QADNIJBHOIRLCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3C#N)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID](/img/structure/B326761.png)

![3-(2,2-dimethyloxan-4-yl)-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B326765.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-furamide](/img/structure/B326769.png)
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B326770.png)
![N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B326772.png)

![11-benzyl-5-propylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B326776.png)
![Methyl 2-(benzoylamino)-3-{4-[2-(benzoylamino)-3-methoxy-3-oxo-1-propenyl]phenyl}acrylate](/img/structure/B326781.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-methylphenyl)-1-propenyl]benzamide](/img/structure/B326786.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)-1-propenyl]benzamide](/img/structure/B326787.png)
![N-{1-[(cyclohexylamino)carbonyl]-2-phenyl-1-propenyl}benzamide](/img/structure/B326788.png)
![N-[2-phenyl-1-(4-toluidinocarbonyl)-1-propenyl]benzamide](/img/structure/B326789.png)
